molecular formula C11H10O3 B14674166 2-Hydroxycinnamaldehyde acetate CAS No. 33538-94-2

2-Hydroxycinnamaldehyde acetate

Cat. No.: B14674166
CAS No.: 33538-94-2
M. Wt: 190.19 g/mol
InChI Key: JOWKJFRQPYWIMS-GQCTYLIASA-N
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Description

2-Hydroxycinnamaldehyde acetate is a derivative of cinnamaldehyde, a compound found in the essential oil of cinnamon bark This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycinnamaldehyde acetate typically involves the acetylation of 2-Hydroxycinnamaldehyde. One common method is to react 2-Hydroxycinnamaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the acetate derivative in good purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycinnamaldehyde acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxycinnamaldehyde acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxycinnamaldehyde acetate can be compared with other cinnamaldehyde derivatives:

Properties

CAS No.

33538-94-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

[2-[(E)-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C11H10O3/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12/h2-8H,1H3/b6-4+

InChI Key

JOWKJFRQPYWIMS-GQCTYLIASA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/C=O

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC=O

Origin of Product

United States

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